![molecular formula C26H24N2O6S B2961513 2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 866725-37-3](/img/structure/B2961513.png)
2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry . It includes a quinoline ring, a benzenesulfonyl group, and a dimethoxyphenyl group .
Molecular Structure Analysis
The quinoline ring is an aromatic nitrogen-containing heterocyclic compound. It participates in both electrophilic and nucleophilic substitution reactions . The benzenesulfonyl and dimethoxyphenyl groups are also aromatic and can participate in various chemical reactions .Chemical Reactions Analysis
Quinoline and its derivatives are known to participate in a wide range of chemical reactions, including both electrophilic and nucleophilic substitutions .Scientific Research Applications
Antitumor Activity
Research has demonstrated that analogues of quinazolinone derivatives, including compounds structurally related to 2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide, exhibit significant antitumor activities. These compounds have shown broad-spectrum antitumor activity against various cancer cell lines, with potency often surpassing that of known chemotherapeutic agents. For instance, certain quinazolinone analogues have been evaluated for their in vitro antitumor efficacy, demonstrating enhanced activity compared to the standard drug 5-FU, across different cancer types including CNS, renal, and breast cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Activity
The synthesis of quinazolinone and sulfonamide hybrids has been a focal point of research due to their promising antimicrobial properties. These compounds have been tested against a range of bacterial and fungal pathogens, with some showing significant inhibitory effects. The exploration of these derivatives aims to develop new antimicrobial agents that could potentially address the growing issue of antibiotic resistance (S. Vanparia et al., 2013).
Radiomodulatory Effects
Quinazolinone derivatives bearing a benzenesulfonamide moiety have been synthesized and assessed for their radiomodulatory effects. These compounds have shown potential in inducing the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells, suggesting a role in mitigating the damaging effects of radiation. Such findings indicate the potential therapeutic applications of these compounds in radioprotection and the treatment of radiation-induced damage (A. M. Soliman et al., 2020).
Future Directions
properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-17-9-12-22-20(13-17)26(30)24(35(31,32)19-7-5-4-6-8-19)15-28(22)16-25(29)27-21-11-10-18(33-2)14-23(21)34-3/h4-15H,16H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEMRFDLVVPDPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.